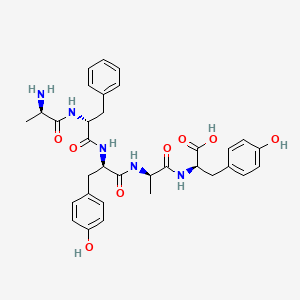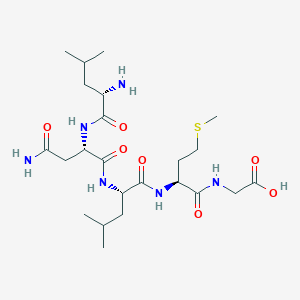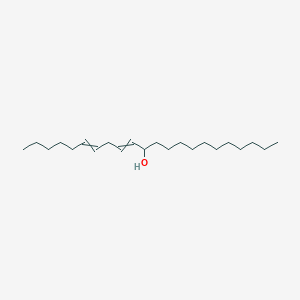[2,4,6-tri(propan-2-yl)phenyl]phosphane CAS No. 881407-32-5](/img/structure/B12602001.png)
[(Anthracen-9-yl)methyl](methyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to an anthracene moiety and a tri(propan-2-yl)phenyl group. Organophosphorus compounds are widely studied due to their applications in catalysis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane typically involves the reaction of anthracene derivatives with phosphine reagents. One possible route could be:
Starting Materials: Anthracene, methylphosphine, and 2,4,6-tri(propan-2-yl)phenyl chloride.
Reaction Conditions: The reaction might be carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using a solvent like toluene or THF (tetrahydrofuran).
Procedure: The anthracene derivative could be reacted with methylphosphine in the presence of a base (e.g., sodium hydride) to form the intermediate, which is then reacted with 2,4,6-tri(propan-2-yl)phenyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine group can be replaced or modified.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Halogenating agents or other electrophiles can be used under mild conditions.
Coordination: Transition metal salts (e.g., palladium, platinum) in solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane can act as a ligand in homogeneous catalysis, facilitating reactions like hydrogenation, hydroformylation, and cross-coupling.
Biology
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine
Drug Development: Phosphine derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action for (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane largely depends on its application:
Catalysis: The phosphine ligand coordinates with a metal center, altering its electronic properties and facilitating the catalytic cycle.
Bioconjugation: The compound can form covalent bonds with biomolecules, enabling the study of protein interactions and functions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its steric bulk and electronic properties.
Anthracene-based phosphines: Similar compounds with varying substituents on the anthracene moiety.
Uniqueness
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane is unique due to its specific combination of anthracene and tri(propan-2-yl)phenyl groups, which can impart distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
Propiedades
Número CAS |
881407-32-5 |
|---|---|
Fórmula molecular |
C31H37P |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
anthracen-9-ylmethyl-methyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C31H37P/c1-20(2)25-17-28(21(3)4)31(29(18-25)22(5)6)32(7)19-30-26-14-10-8-12-23(26)16-24-13-9-11-15-27(24)30/h8-18,20-22H,19H2,1-7H3 |
Clave InChI |
PMXVGLBPBAAIOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C)CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol](/img/structure/B12601925.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)-](/img/structure/B12601932.png)
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)

![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)




![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)

![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
